Estetrol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H24O4 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,15R,16R,17R)-6,6,7,7-tetradeuterio-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol |

InChI |

InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1/i2D2,4D2 |

InChI Key |

AJIPIJNNOJSSQC-IOFFDVNPSA-N |

Isomeric SMILES |

[2H]C1([C@@H]2[C@H](CC[C@]3([C@H]2[C@H]([C@H]([C@@H]3O)O)O)C)C4=C(C1([2H])[2H])C=C(C=C4)O)[2H] |

Canonical SMILES |

CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

Isotopic Purity of Commercially Available Estetrol-d4: A Technical Guide

For researchers, scientists, and drug development professionals utilizing deuterated standards, understanding the isotopic purity of these reagents is paramount for ensuring data accuracy and reliability in quantitative analyses. This technical guide provides an in-depth overview of the isotopic purity of commercially available Estetrol-d4, a deuterated analog of the natural estrogen Estetrol. While specific isotopic purity values are lot-dependent and provided by suppliers in the Certificate of Analysis (CoA), this document outlines the typical quality control specifications, the analytical methodologies for determination, and the significance of this parameter in research applications.

Data Presentation: Understanding the Certificate of Analysis

The isotopic purity of commercially available this compound is not a fixed value but rather a batch-specific quality control parameter. Suppliers typically provide this information on the Certificate of Analysis that accompanies the product. Researchers should always consult the CoA for the precise isotopic purity of the lot they are using.

Below is a summary of the typical data presented in a Certificate of Analysis for this compound, including the key parameters of chemical and isotopic purity.

| Parameter | Typical Specification | Method of Analysis | Significance |

| Chemical Purity | >95% (often >98%) | High-Performance Liquid Chromatography (HPLC) | Ensures that the compound is free from non-isotopic chemical impurities that could interfere with analysis. |

| Isotopic Purity | Typically ≥98% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Indicates the percentage of the compound that is deuterated as specified (d4). |

| Isotopic Enrichment | Stated as atom % D | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Specifies the percentage of deuterium atoms at the labeled positions. |

| Identity Confirmation | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | Confirms the chemical structure of the molecule. |

| Appearance | White to off-white solid | Visual Inspection | Basic quality control check. |

| Solubility | Soluble in DMSO, Methanol, etc. | Experimental Determination | Provides guidance for sample preparation. |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated standards like this compound relies on sophisticated analytical techniques capable of differentiating between molecules with very small mass differences. The two primary methods employed are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the isotopic distribution of a compound. By accurately measuring the mass-to-charge ratio (m/z) of the ions, it can distinguish between the deuterated (d4), partially deuterated (d1, d2, d3), and non-deuterated (d0) forms of Estetrol.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for molecules like Estetrol.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Data Acquisition: The instrument acquires a high-resolution mass spectrum, showing the distribution of isotopic peaks.

-

Data Analysis: The relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 species are measured. The isotopic purity is calculated as the percentage of the d4 peak relative to the sum of all isotopic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H-NMR and ²H-NMR, provides detailed structural information and can be used to confirm the positions of deuterium labeling and assess isotopic enrichment.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a deuterated NMR solvent (e.g., DMSO-d6, Methanol-d4).

-

¹H-NMR Analysis: The ¹H-NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium atoms have been incorporated confirms successful deuteration. The residual proton signals at these positions can be integrated to quantify the level of isotopic enrichment.

-

²H-NMR Analysis: A ²H-NMR (Deuterium NMR) spectrum can be acquired to directly observe the deuterium signals, confirming their presence and chemical environment.

-

Data Analysis: By comparing the integrals of the residual proton signals in the ¹H-NMR spectrum to the integrals of non-deuterated protons in the molecule, the isotopic enrichment can be calculated.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in assessing the quality of commercially available this compound, the following diagrams illustrate the typical workflow for a researcher and the analytical workflow for isotopic purity determination.

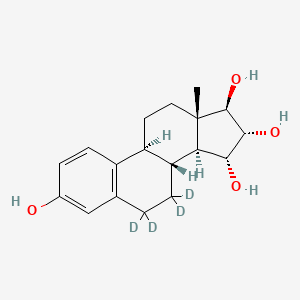

Estetrol-d4 chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estetrol-d4 is the deuterated form of Estetrol (E4), a native estrogen produced by the human fetal liver during pregnancy. As a stable isotope-labeled internal standard, this compound is a crucial tool in pharmacokinetic and metabolic studies of Estetrol, a compound of growing interest in contraception and menopausal hormone therapy. This guide provides a comprehensive overview of the chemical properties, proposed synthesis, and biological pathways of this compound.

Chemical Structure and Molecular Weight

This compound is structurally identical to Estetrol, with the exception of four deuterium atoms replacing hydrogen atoms. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based analytical methods.

| Identifier | Value |

| Chemical Name | (15α,16α,17β)-Estra-1,3,5(10)-triene-3,15,16,17-tetrol-d4 |

| Molecular Formula | C₁₈H₂₀D₄O₄ |

| Molecular Weight | 308.41 g/mol |

| Synonyms | E4-d4 |

Proposed Synthesis of this compound

A specific, publicly available, detailed synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be proposed based on general methods for the deuteration of steroids. The following is a proposed experimental protocol for the synthesis of this compound, which would require optimization and verification.

Proposed Experimental Protocol: Synthesis of this compound

This proposed synthesis involves the deuteration of a suitable Estetrol precursor. One possible approach involves the use of a deuterated reducing agent and a deuterium source.

-

Starting Material: A protected form of an Estetrol precursor with a ketone group at a position targeted for deuteration.

-

Step 1: Deuterium Exchange: The precursor is subjected to base-catalyzed deuterium exchange using deuterium oxide (D₂O) to introduce deuterium atoms at α-positions to the carbonyl group.

-

Step 2: Reduction with Deuterated Reagent: The ketone is then reduced to a hydroxyl group using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce a deuterium atom at the carbonyl carbon.

-

Step 3: Deprotection: The protecting groups are removed to yield this compound.

-

Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Note: This is a generalized and proposed protocol. The specific reaction conditions, including solvents, temperatures, and reaction times, would need to be determined empirically.

Biological Pathways

This compound, being structurally and functionally analogous to Estetrol, is expected to follow the same metabolic and signaling pathways.

Metabolic Pathway

Estetrol undergoes phase II metabolism, primarily through glucuronidation and sulfation, to form inactive conjugates that are excreted. The primary enzymes involved are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Metabolism of this compound

Signaling Pathway

Estetrol acts as a selective agonist of estrogen receptors, primarily Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ), initiating a signaling cascade that leads to the regulation of gene expression.

This compound Receptor Signaling

Experimental Protocols for Use

This compound is primarily used as an internal standard in analytical methods for the quantification of Estetrol in biological matrices.

Experimental Protocol: Quantification of Estetrol in Plasma using LC-MS/MS

-

Sample Preparation:

-

To 100 µL of plasma, add a known concentration of this compound solution as an internal standard.

-

Perform protein precipitation by adding acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both Estetrol and this compound.

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of Estetrol to the peak area of this compound against the concentration of Estetrol standards.

-

Determine the concentration of Estetrol in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₀D₄O₄ |

| Molecular Weight | 308.41 g/mol |

| Isotopic Purity | Typically >98% |

| Appearance | White to off-white solid |

Table 2: Mass Spectrometric Transitions for Estetrol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Estetrol | 289.2 | 171.1 |

| This compound | 293.2 | 173.1 |

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Estetrol in biological samples. This guide provides essential technical information for researchers and drug development professionals working with this important molecule. While a detailed synthesis protocol is not publicly available, the proposed route offers a viable starting point for its preparation. The provided information on its metabolic and signaling pathways will aid in the design and interpretation of preclinical and clinical studies involving Estetrol.

In-Depth Technical Guide: Synthesis and Purification of Estetrol-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic and purification strategy for Estetrol-d4 (E4-d4), a deuterated isotopologue of the natural estrogen Estetrol. The inclusion of deuterium atoms makes this compound an invaluable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard for mass spectrometry-based quantification of endogenous Estetrol. This document outlines a proposed multi-step synthesis, detailed purification protocols, and methods for characterization, supplemented with quantitative data and visual diagrams to facilitate understanding and replication in a research setting.

Introduction to Estetrol and the Role of Deuterated Analogs

Estetrol (E4) is a natural estrogen produced by the human fetal liver during pregnancy.[1] It exhibits a unique mechanism of action, demonstrating tissue-selective estrogen receptor agonist activity.[1] Unlike classical estrogens, Estetrol has a minimal impact on the liver, which contributes to a favorable safety profile.[1] These properties have led to its development for use in oral contraception and menopausal hormone therapy.

Deuterated analogs of pharmaceutical compounds, such as this compound, are critical for modern drug development and clinical research. The replacement of hydrogen with deuterium atoms results in a molecule with a higher mass, which is easily distinguishable by mass spectrometry. This makes them ideal internal standards for quantitative assays, allowing for precise measurement of the non-deuterated drug in biological samples. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes alter the rate of metabolism, providing insights into the drug's metabolic pathways.

Proposed Synthesis of this compound

The synthesis of this compound (C18H20D4O4) can be envisaged from the readily available starting material, estrone. The proposed pathway involves a series of oxidative and reductive steps to introduce the necessary hydroxyl groups and finally, the deuterium atoms at the desired positions. Given the structure of Estetrol, it is presumed that the four deuterium atoms are introduced by the reduction of corresponding ketone functionalities at positions 3, 15, 16, and 17.

Synthesis of a Tetra-keto Precursor

A plausible synthetic route to a tetra-keto precursor of Estetrol from estrone is outlined below. This multi-step process involves the introduction of oxygenated functionalities at the C15 and C16 positions and the oxidation of the existing hydroxyl group at C3 and the newly formed hydroxyl at C17.

Step 1: 16α-Hydroxylation of Estrone Estrone is first hydroxylated at the 16α position to yield 16α-hydroxyestrone. This can be achieved through microbial fermentation or enzymatic catalysis.

Step 2: Oxidation to a Diketone The hydroxyl groups of 16α-hydroxyestrone are oxidized to the corresponding ketones to yield estra-1,3,5(10)-triene-3,16,17-trione.

Step 3: 15α-Hydroxylation The resulting trione is then hydroxylated at the 15α position, a key step in the synthesis of Estetrol. This can be accomplished using specific oxidizing agents or enzymatic methods.

Step 4: Oxidation to the Tetra-keto Precursor The final step in the precursor synthesis is the oxidation of the newly introduced 15α-hydroxyl group to a ketone, yielding estra-1,3,5(10)-triene-3,15,16,17-tetraone.

Experimental Protocol: Deuteration of the Tetra-keto Precursor

The pivotal step in the synthesis is the stereoselective reduction of the tetra-keto precursor using a deuterated reducing agent to introduce the four deuterium atoms.

Materials:

-

Estra-1,3,5(10)-triene-3,15,16,17-tetraone

-

Sodium borodeuteride (NaBD4)

-

Methanol (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Deuterated water (D2O)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

The tetra-keto precursor is dissolved in a mixture of anhydrous THF and methanol under an inert atmosphere (e.g., argon).

-

The solution is cooled to 0°C in an ice bath.

-

Sodium borodeuteride (a slight excess per ketone group) is added portion-wise to the cooled solution, and the reaction mixture is stirred at 0°C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of deuterated water.

-

The organic solvents are removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated to yield the crude this compound.

Purification of this compound

The crude product is purified by high-performance liquid chromatography (HPLC) to isolate this compound from any remaining starting material, partially deuterated intermediates, and stereoisomers.

Experimental Protocol: Preparative HPLC

Instrumentation and Conditions:

-

HPLC System: Preparative HPLC system with a UV detector.

-

Column: A reversed-phase C18 column is suitable for the separation of estrogens.[2]

-

Mobile Phase: A gradient of acetonitrile in water is commonly used.

-

Detection: UV detection at a wavelength of 280 nm.

-

Sample Preparation: The crude this compound is dissolved in a minimal amount of the initial mobile phase.

Procedure:

-

The preparative HPLC system is equilibrated with the initial mobile phase conditions.

-

The dissolved crude product is injected onto the column.

-

A linear gradient from a lower to a higher concentration of acetonitrile is run to elute the compounds.

-

Fractions are collected based on the UV chromatogram.

-

The fractions corresponding to the this compound peak are pooled.

-

The solvent is removed under reduced pressure to yield the purified this compound.

Characterization and Data Presentation

The identity and purity of the synthesized this compound are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR and ²H NMR: To confirm the positions of deuterium incorporation and the absence of protons at these sites.

-

Mass Spectrometry: To determine the molecular weight and confirm the isotopic enrichment of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and purification of this compound.

| Parameter | Value |

| Overall Yield | 60-70% |

| Purity (by HPLC) | >98% |

| Isotopic Enrichment | >99% |

| Table 1: Synthesis and Purification Metrics for this compound. |

| Analysis | Expected Result |

| ¹H NMR | Absence of signals corresponding to the protons at the deuterated positions. |

| ²H NMR | Presence of signals confirming the deuterium at the expected positions. |

| High-Resolution MS | Molecular ion peak corresponding to the exact mass of C18H20D4O4. |

| Table 2: Analytical Characterization of this compound. |

Visualizations

Workflow of this compound Synthesis and Purification

Caption: Overall workflow for the synthesis and purification of this compound.

Relationship between Estetrol and this compound

Caption: Chemical relationship between Estetrol and its deuterated analog.

Simplified Estrogen Signaling Pathway

Caption: Simplified genomic signaling pathway of Estetrol via estrogen receptors.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Estetrol-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of Estetrol-d4, a deuterated form of Estetrol. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key data, outlines relevant experimental methodologies, and visualizes associated biological pathways and workflows.

Core Physical and Chemical Properties

Data Presentation: Quantitative Properties

| Property | Value (this compound) | Value (Estetrol - for reference) | Source |

| Molecular Formula | C₁₈H₂₀D₄O₄ | C₁₈H₂₄O₄ | [1][2] |

| Molecular Weight | 308.41 g/mol | 304.386 g/mol | [1] |

| Physical Form | White to off-white solid | Crystalline solid | [3][4] |

| Melting Point | Not available | 233-236 °C | [5] |

| Boiling Point | Not available | 491.9 ± 45.0 °C (predicted) | [5] |

| Water Solubility | Not available | 1.38 mg/mL | [6][7] |

| Solubility in Organic Solvents | Not available | Ethanol (~5 mg/ml), DMSO (~20 mg/ml), DMF (~30 mg/ml) | [4] |

Note: The physical properties of deuterated compounds are generally very similar to their non-deuterated analogs. Therefore, the melting point, boiling point, and solubility of this compound are expected to be very close to those of Estetrol.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively published. However, by combining information on the synthesis of Estetrol and general methods for the deuteration and analysis of steroids, a representative methodology can be outlined.

Synthesis and Purification of this compound

The synthesis of this compound would likely follow a similar pathway to the synthesis of Estetrol, which can be produced from estrone, a compound derivable from plant phytosterols[6][8]. A key step would be the introduction of deuterium atoms at specific positions.

A plausible, generalized synthetic workflow is as follows:

-

Starting Material: The synthesis would likely begin with a suitable steroid precursor, such as a derivative of estrone[9].

-

Deuteration: Deuterium atoms can be introduced at non-labile positions through various established methods for deuteration of steroids. This often involves catalytic exchange reactions or the use of deuterated reagents at specific synthetic steps.

-

Hydroxylation: Key enzymatic or chemical hydroxylation steps at the 15α and 16α positions are necessary to form the characteristic tetrol structure of Estetrol[6].

-

Purification: The final product would require rigorous purification to remove unreacted starting materials, non-deuterated or partially deuterated intermediates, and other byproducts. This is typically achieved through chromatographic techniques such as:

-

Column Chromatography: Using silica gel or other stationary phases to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): For high-resolution separation and purification.

-

-

Characterization: The identity and purity of the synthesized this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify the molecular weight and the positions of the deuterium labels.

Analytical Methods for Quantification

The quantification of this compound, particularly in biological matrices, is crucial for its application in research. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for this purpose.

A typical LC-MS analytical protocol would involve:

-

Sample Preparation:

-

Extraction: Extraction of this compound from the biological matrix (e.g., plasma, urine) using liquid-liquid extraction or solid-phase extraction.

-

Derivatization (optional): To enhance ionization efficiency and chromatographic separation.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both this compound and a non-deuterated internal standard would be monitored.

-

Signaling Pathways and Biological Activity

Note: The biological activity and signaling pathways described here are based on studies of the non-deuterated form, Estetrol. It is widely assumed that the incorporation of deuterium atoms does not significantly alter the mechanism of action of a drug molecule, but rather its pharmacokinetic profile.

Estetrol is characterized as a Native Estrogen with Selective Tissue activity (NEST)[10][11]. Its unique pharmacological profile stems from its distinct interaction with estrogen receptors (ERs), primarily ERα.

Estetrol acts as a selective modulator of ERα, demonstrating a unique uncoupling of the nuclear and membrane-initiated signaling pathways[12][13][14].

-

Nuclear ERα Activation: Like other estrogens, Estetrol binds to and activates nuclear ERα, leading to the transcription of estrogen-responsive genes. This is responsible for its estrogenic effects in tissues such as the uterus and bone[13][14].

-

Membrane ERα Antagonism: In contrast to other estrogens like estradiol, Estetrol does not activate, and can even antagonize, the rapid, non-genomic signaling pathways initiated by ERα located at the cell membrane[13][15]. This is thought to contribute to its favorable safety profile, particularly its limited effects on the liver and breast tissue[12][14].

Mandatory Visualizations

References

- 1. scbt.com [scbt.com]

- 2. This compound (Major) | CAS | LGC Standards [lgcstandards.com]

- 3. This compound CAS#: [amp.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Estetrol | C18H24O4 | CID 27125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Estetrol - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Estetrol - American Chemical Society [acs.org]

- 9. US11053273B2 - Process for the production of estetrol intermediates - Google Patents [patents.google.com]

- 10. Estetrol: A New Choice for Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. embopress.org [embopress.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Estetrol a promising native estrogen for oral contraception and the relief of menopausal symptoms - International Menopause Society [imsociety.org]

Estetrol-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available data on the stability and recommended storage conditions for Estetrol-d4 (E4-d4). The information herein is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and analytical assessment of this stable isotope-labeled compound.

Introduction

This compound is the deuterated form of Estetrol (E4), a naturally occurring estrogen produced by the human fetal liver during pregnancy. As a stable isotope-labeled internal standard, this compound is a critical tool in pharmacokinetic and metabolic studies of Estetrol, enabling precise quantification in biological matrices. Understanding the stability and optimal storage conditions of this compound is paramount to ensure its integrity and the accuracy of experimental results.

While specific, long-term stability studies for this compound are not extensively published, this guide synthesizes available supplier data, relevant studies on the non-deuterated Estetrol, and general principles of handling deuterated steroids to provide robust recommendations.

This compound Storage Recommendations

Based on information from suppliers of this compound, the following storage conditions are recommended to maintain the compound's integrity.

| Form | Storage Temperature | Duration | Supplier Recommendation Source |

| Neat (Solid) | -20°C | Long-term | LGC Standards |

| Stock Solution | -80°C | Up to 6 months | MedchemExpress |

| -20°C | Up to 1 month | MedchemExpress |

Note: For long-term storage, it is advisable to store this compound as a solid at -20°C. When preparing stock solutions, use an appropriate solvent and store at -80°C for extended stability. Short-term storage of solutions at -20°C is also acceptable.

Stability Profile of Estetrol

The following table summarizes the results from a stability-indicating HPLC method developed for a combination of Estetrol and Drospirenone.[1] These stress conditions are designed to accelerate degradation and identify potential liabilities of the molecule.

| Stress Condition | Reagents and Conditions | Observations for Estetrol |

| Acidic Hydrolysis | 2N HCl, refluxed at 60°C for 30 minutes | Stable |

| Alkaline Hydrolysis | 2N NaOH, refluxed at 60°C for 30 minutes | Stable |

| Oxidative Degradation | 20% H₂O₂, kept at 60°C for 30 minutes | Stable |

| Thermal Degradation | Dry heat at 105°C for 6 hours | Stable |

| Photolytic Degradation | Exposed to UV light for 7 days | Stable |

These findings suggest that the Estetrol molecule is robust under a range of harsh conditions. The increased bond strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond may, in some instances, confer slightly enhanced stability to deuterated compounds against certain degradation pathways, particularly metabolic ones. However, for the purposes of handling and storage, it is prudent to assume the chemical stability of this compound is comparable to that of Estetrol.

Experimental Protocols

The following are detailed methodologies for experiments relevant to assessing the stability of Estetrol and, by extension, this compound.

Stability-Indicating HPLC Method for Estetrol

This method was developed for the simultaneous determination of Estetrol and Drospirenone and was shown to be stability-indicating.[1]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: Waters Symmetry C18, 250 x 4.6 mm, 5 µm.

-

Mobile Phase: A 55:45 (v/v) mixture of 0.01N Potassium Dihydrogen Phosphate (KH₂PO₄) and Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 240.0 nm.

-

Run Time: 6 minutes.

Forced Degradation Study Protocol

The following protocol was used to assess the stability of Estetrol under various stress conditions.[1]

-

Preparation of Stock Solution: Prepare a stock solution of Estetrol (or this compound) in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Degradation: To 1 mL of the stock solution, add 1 mL of 2N Hydrochloric acid. Reflux the mixture for 30 minutes at 60°C. Cool the solution, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 2N Sodium Hydroxide. Reflux the mixture for 30 minutes at 60°C. Cool the solution, neutralize, and dilute for HPLC analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% Hydrogen Peroxide. Keep the solution at 60°C for 30 minutes. Cool and dilute for HPLC analysis.

-

Thermal Degradation: Place the solid drug substance in an oven at 105°C for 6 hours. After cooling, dissolve the sample and dilute it to a suitable concentration for HPLC analysis.

-

Photolytic Degradation: Expose a solution of the drug to UV light in a photostability chamber for 7 days. Dilute the solution as needed for HPLC analysis.

-

Analysis: Inject the prepared samples into the HPLC system and record the chromatograms to assess for any degradation peaks and quantify the remaining parent compound.

Visualizations

The following diagrams illustrate key experimental workflows.

Summary and Conclusions

This technical guide provides the most current recommendations for the stability and storage of this compound. The key takeaways for researchers and drug development professionals are:

-

Long-term Storage: this compound in its solid, neat form should be stored at -20°C.

-

Solution Storage: Stock solutions of this compound are best stored at -80°C for up to 6 months. For shorter durations of up to one month, -20°C is acceptable.

-

Chemical Stability: Based on forced degradation studies of non-deuterated Estetrol, the molecule is highly stable under acidic, basic, oxidative, thermal, and photolytic stress conditions. It is reasonable to extrapolate this high degree of stability to this compound for handling and experimental design purposes.

-

Analytical Methods: Validated stability-indicating HPLC methods for Estetrol are available and can be readily adapted for the analysis and purity assessment of this compound.

By adhering to these guidelines, researchers can ensure the integrity of this compound, leading to more accurate and reproducible results in their studies.

References

Understanding the Mass Spectrum of Estetrol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrum of Estetrol-d4 (E4-d4), a deuterated isotopologue of the natural estrogen, Estetrol. This compound is a critical internal standard for the accurate quantification of Estetrol in various biological matrices using mass spectrometry-based techniques. This document outlines the predicted mass spectral characteristics of this compound, detailed experimental protocols for its analysis, and relevant biological signaling pathways of its non-deuterated counterpart, Estetrol.

Mass Spectrum of this compound

Predicted Mass Fragmentation Data

The expected fragmentation of this compound under collision-induced dissociation (CID) in a tandem mass spectrometer is presented in Table 1. The predictions are based on analogous fragmentation of deuterated estradiol, where characteristic shifts in fragment ions are observed due to the presence of deuterium atoms.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Predicted Relative Abundance | Proposed Neutral Loss |

| 307.2 (M-H)⁻ | 289.2 | Moderate | H₂O |

| 307.2 (M-H)⁻ | 187.1 | High | C₇H₅DO₃ |

| 307.2 (M-H)⁻ | 171.1 | Moderate | C₈H₅DO₄ |

| 309.2 (M+H)⁺ | 291.2 | Moderate | H₂O |

| 309.2 (M+H)⁺ | 273.2 | Low | 2H₂O |

Table 1: Predicted Mass Fragmentation of this compound. The m/z values are based on the monoisotopic mass. Relative abundances are predicted and may vary based on experimental conditions.

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to be analogous to that of other deuterated estrogens. For instance, in the negative ion mode, the fragmentation of deuterated Estradiol (E2-d4) shows a characteristic shift of its major fragment ions. The fragment at m/z 183 in native E2 shifts to m/z 187 in E2-d4, and the fragment at m/z 169 shifts to m/z 171[1]. These shifts correspond to the retention of the deuterium labels on specific fragments of the molecule. A similar pattern is anticipated for this compound, with the locations of the deuterium atoms influencing the m/z of the resulting product ions.

Experimental Protocols for LC-MS/MS Analysis

The following section details a typical experimental protocol for the quantitative analysis of this compound, often used as an internal standard for the measurement of endogenous Estetrol, in a biological matrix such as human serum.

Sample Preparation

Effective sample preparation is crucial for accurate and sensitive quantification of steroids by LC-MS/MS. A common approach involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) Protocol:

-

Sample Aliquoting: Aliquot 500 µL of serum sample into a clean polypropylene tube.

-

Internal Standard Spiking: Add a known concentration of this compound solution to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add 1 mL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

-

Extraction: Transfer the supernatant to a new tube and add 2 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.

-

Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

-

Drying: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The reconstituted samples are then analyzed by LC-MS/MS. The following are typical parameters.

Table 2: LC-MS/MS Parameters.

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | -4500 V (Negative) or 5500 V (Positive) |

| Collision Gas | Argon |

| Dwell Time | 100 ms |

Multiple Reaction Monitoring (MRM) Transitions:

For quantitative analysis, specific precursor-to-product ion transitions are monitored.

Table 3: Proposed MRM Transitions for this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (Negative Mode) | 307.2 | 187.1 | -35 |

| This compound (Negative Mode) | 307.2 | 171.1 | -45 |

| This compound (Positive Mode) | 309.2 | 291.2 | 20 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound as an internal standard in a biological sample.

Estetrol Signaling Pathway

Estetrol, like other estrogens, exerts its biological effects primarily through interaction with estrogen receptors (ERα and ERβ). The signaling can be broadly categorized into genomic and non-genomic pathways.

References

An In-Depth Technical Guide to the Core Differences Between Estetrol and Estetrol-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estetrol (E4) is a native estrogen with a unique pharmacological profile, characterized by its selective action on estrogen receptors. Its deuterated analogue, Estetrol-d4 (E4-d4), serves as a critical tool in the analytical and metabolic studies of E4. This technical guide provides a comprehensive comparison of Estetrol and this compound, focusing on their structural, physicochemical, and functional distinctions. While structurally and functionally similar in terms of receptor interaction, the key difference lies in the isotopic labeling of this compound, which imparts a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of Estetrol. This guide will delve into the available data on their properties, outline relevant experimental protocols, and provide visual representations of key pathways and workflows to elucidate their respective roles in research and development.

Introduction

Estetrol (E4) is a naturally occurring estrogen produced by the human fetal liver during pregnancy.[1][2] It exhibits a distinctive mechanism of action, acting as a selective nuclear estrogen receptor (ER) modulator.[2] This unique profile, which involves differential activation of nuclear and membrane ERα signaling pathways, has positioned Estetrol as a promising candidate for use in contraception and hormone replacement therapy.[3][4][5]

To facilitate the rigorous preclinical and clinical development of Estetrol, a reliable and accurate method for its quantification in biological matrices is essential. This is where this compound, a deuterated form of Estetrol, plays a pivotal role. Isotopic labeling with deuterium, a stable, non-radioactive isotope of hydrogen, is a common strategy in drug development to create internal standards for bioanalytical assays.[6] The subtle increase in mass allows for its distinction from the unlabeled drug in mass spectrometry, ensuring precise and accurate measurement.[7][8][9]

This guide will provide a detailed examination of the fundamental differences between Estetrol and its deuterated counterpart, this compound, to aid researchers and drug development professionals in their understanding and application of these two molecules.

Physicochemical Properties

The primary physical difference between Estetrol and this compound is their molecular weight, a direct consequence of the replacement of four hydrogen atoms with deuterium atoms in the this compound molecule. This mass difference is the cornerstone of this compound's utility as an internal standard. Other physicochemical properties are presumed to be nearly identical, as deuterium substitution has a minimal impact on the overall chemical structure and polarity.

| Property | Estetrol (E4) | This compound (E4-d4) | Reference |

| Molecular Formula | C₁₈H₂₄O₄ | C₁₈H₂₀D₄O₄ | [10] |

| Molar Mass | 304.38 g/mol | 308.41 g/mol | [10] |

| Structure | [1][11] | ||

| Synthesis | Synthesized from estrone, which is obtained from phytosterols extracted from soybeans. | Synthesized from Estetrol through isotopic exchange or from deuterated precursors. | [11][12][13][14] |

Receptor Binding and Pharmacodynamics

The biological activity of Estetrol is mediated through its interaction with estrogen receptors alpha (ERα) and beta (ERβ). Estetrol exhibits a moderate binding affinity for both receptors, with a preference for ERα.[2][10]

The substitution of hydrogen with deuterium in this compound is not expected to significantly alter its binding affinity to estrogen receptors. The shape and electronic distribution of the molecule, which are the primary determinants of receptor binding, remain largely unchanged. Therefore, the pharmacodynamic properties of this compound are predicted to be virtually identical to those of Estetrol. The primary role of this compound is not as a therapeutic agent but as a bioanalytical tool.

| Parameter | Estetrol (E4) | This compound (E4-d4) | Reference |

| Target Receptors | Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ) | Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ) | [2][10] |

| Binding Affinity (Ki) | ERα: ~4.9 nM, ERβ: ~19 nM | Expected to be similar to Estetrol | [10] |

| Pharmacodynamic Action | Selective nuclear ERα agonist | Expected to be a selective nuclear ERα agonist | [2] |

Pharmacokinetics

The pharmacokinetic profile of Estetrol has been well-characterized, demonstrating good oral bioavailability and a long half-life.[2][15][16][17] The deuteration in this compound can potentially lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing down metabolism at the site of deuteration. However, as this compound is primarily used as an internal standard in in vitro and ex vivo analytical methods, its in vivo pharmacokinetic profile is not a primary area of investigation. In the context of its use in pharmacokinetic studies of Estetrol, it is co-administered in trace amounts and its own metabolic fate is not the endpoint of the study.

| Parameter | Estetrol (E4) | This compound (E4-d4) | Reference |

| Bioavailability | High | Not typically studied in vivo | [10] |

| Metabolism | Primarily via glucuronidation and sulfation. | Expected to undergo similar metabolic pathways, potentially at a slightly slower rate at deuterated positions. | [11] |

| Elimination Half-life | Approximately 28 hours | Not typically studied in vivo | [10] |

| Primary Application | Therapeutic agent | Internal standard for bioanalysis |

Experimental Protocols

Estrogen Receptor Binding Assay (Competitive Radioligand Binding Assay)

This assay is used to determine the binding affinity of a compound to the estrogen receptor.

Methodology:

-

Preparation of Receptor Source: A source of estrogen receptors, such as rat uterine cytosol or recombinant human ERα and ERβ, is prepared.[18][19][20][21]

-

Incubation: A constant concentration of a radiolabeled estrogen (e.g., [³H]-Estradiol) is incubated with the receptor source in the presence of varying concentrations of the unlabeled test compound (Estetrol or this compound).[18][22]

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand using methods like hydroxylapatite precipitation or filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Cell Proliferation Assay (E-SCREEN Assay)

This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of estrogen-sensitive cells, such as MCF-7 breast cancer cells.[23][24][25][26][27]

Methodology:

-

Cell Culture: Estrogen-responsive cells (e.g., MCF-7) are cultured in a steroid-depleted medium to minimize baseline estrogenic effects.

-

Treatment: Cells are treated with varying concentrations of the test compound (Estetrol or this compound).

-

Incubation: Cells are incubated for a defined period (e.g., 6 days) to allow for cell proliferation.

-

Quantification of Cell Proliferation: Cell number is determined using methods such as crystal violet staining, MTT assay, or direct cell counting.

-

Data Analysis: The concentration of the test compound that produces a half-maximal proliferative effect (EC50) is calculated.

Experimental Workflow for Cell Proliferation Assay

Caption: Workflow for an estrogenicity cell proliferation assay.

Quantification of Estetrol using LC-MS/MS with this compound as an Internal Standard

This method is the gold standard for the accurate quantification of Estetrol in biological samples.[7][8][9][28][29]

Methodology:

-

Sample Preparation: A known amount of this compound (internal standard) is added to the biological sample (e.g., plasma, urine). The sample is then processed to extract the analytes (Estetrol and this compound), often involving protein precipitation and liquid-liquid or solid-phase extraction.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system, which separates Estetrol and this compound from other matrix components.

-

Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both Estetrol and this compound.

-

Quantification: The peak area ratio of Estetrol to this compound is calculated. This ratio is used to determine the concentration of Estetrol in the original sample by comparing it to a calibration curve prepared with known concentrations of Estetrol and a constant concentration of this compound.

Workflow for LC-MS/MS Quantification of Estetrol

Caption: Workflow for LC-MS/MS quantification using an internal standard.

Signaling Pathways

Estetrol exerts its effects primarily through the estrogen receptor signaling pathway. Upon binding to ERα in the cell nucleus, the receptor-ligand complex undergoes a conformational change, dimerizes, and binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, leading to various physiological responses. A key feature of Estetrol's action is its differential impact on nuclear versus membrane-initiated estrogen signaling.[3]

Estrogen Receptor Signaling Pathway

Caption: Simplified nuclear estrogen receptor signaling pathway.

Conclusion

The key distinction between Estetrol and this compound lies not in their biological activity but in their analytical application. Estetrol is the pharmacologically active molecule with a unique profile as a selective estrogen receptor modulator. This compound, through the strategic incorporation of deuterium atoms, serves as an indispensable tool for the accurate and precise quantification of Estetrol in complex biological matrices. Its use as an internal standard in LC-MS/MS assays is crucial for robust pharmacokinetic and metabolic studies, thereby supporting the continued research and development of Estetrol as a therapeutic agent. For researchers in the field, a clear understanding of the distinct roles of these two molecules is paramount for the design and interpretation of experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. Estetrol: A New Choice for Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Estetrol as estrogen in a combined oral contraceptive, from the first in-human study to the contraceptive efficacy – Ego Journal [egojournal.eu]

- 6. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]

- 7. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estetrol (medication) - Wikipedia [en.wikipedia.org]

- 11. Estetrol - Wikipedia [en.wikipedia.org]

- 12. A new route of synthesis of estetrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Estetrol - American Chemical Society [acs.org]

- 14. EP2734536B1 - Process for the preparation of estetrol - Google Patents [patents.google.com]

- 15. Estetrol/Drospirenone: A Review in Oral Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combined oral contraceptive with estetrol plus drospirenone: from pharmacokinetics to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. go.drugbank.com [go.drugbank.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. epa.gov [epa.gov]

- 22. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. Cell proliferation assay for determination of estrogenic components in food: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cell proliferation assay for determination of estrogenic components in food: a systematic review | Semantic Scholar [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. Cell Proliferation Protocols | Thermo Fisher Scientific - KG [thermofisher.com]

- 28. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]

- 29. researchgate.net [researchgate.net]

The Role of Estetrol-d4 in Advancing Clinical and Bioanalytical Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Estetrol (E4) is a natural estrogen, exclusively produced by the human fetal liver during pregnancy, that is emerging as a promising therapeutic agent in women's health, notably in contraception and hormone replacement therapy.[1][2] Its unique pharmacological profile, characterized by selective tissue activity, suggests a potentially improved safety profile compared to other estrogens.[2] Accurate quantification of estetrol in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This technical guide details the application of its deuterated analogue, Estetrol-d4, as an internal standard in a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the precise and accurate quantification of estetrol in whole blood.

This compound is the deuterium-labeled version of estetrol.[3] Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they closely mimic the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time, thus correcting for variations during sample processing and analysis.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀D₄O₄ | [4] |

| Molecular Weight | 308.41 g/mol | [4] |

| Purity | >95% (via HPLC) |

Experimental Protocol: Quantification of Estetrol in Whole Blood using this compound

The following protocol is based on a validated UHPLC-MS/MS method for the quantification of estetrol in whole blood microsamples, utilizing this compound as an internal standard.[3]

Sample Preparation

A simple and efficient sample preparation procedure is employed, foregoing the need for a derivatization step.[3]

-

Materials:

-

Volumetric absorptive microsampling (VAMS) devices (e.g., Mitra®)

-

This compound internal standard (IS) solution (in acetonitrile)

-

Acetonitrile (ACN)

-

Ultrapure water

-

Microcentrifuge tubes (1.5 mL)

-

-

Procedure:

-

Collect 10 or 20 µL of whole blood using a VAMS device.

-

Place the VAMS tip into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the this compound internal standard solution in acetonitrile to the tube.

-

Vortex for 15 minutes to ensure complete extraction of estetrol and the internal standard from the VAMS tip.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a vial for UHPLC-MS/MS analysis.

-

UHPLC-MS/MS Analysis

-

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: C18, 2.1 x 50 mm, 1.7 µm particle size

-

Mobile Phase A: Ammonium fluoride in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution: A linear gradient is used to achieve separation.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): The following transitions are monitored:

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Estetrol (E4) | 303.2 | 145.1 |

| This compound (IS) | 307.2 | 147.1 |

Method Validation Data

The UHPLC-MS/MS method using this compound as an internal standard has been rigorously validated, demonstrating its reliability for bioanalytical applications. The key validation parameters are summarized below.[3]

Linearity and Sensitivity

| Parameter | Result |

| Calibration Range | 0.25 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |

Precision and Accuracy

| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% bias) |

| LLOQ | 0.25 | < 15% | < 15% | ± 15% |

| Low QC | 0.75 | < 10% | < 10% | ± 10% |

| Medium QC | 7.5 | < 10% | < 10% | ± 10% |

| High QC | 40 | < 10% | < 10% | ± 10% |

Experimental Workflow Diagram

Caption: Workflow for the quantification of estetrol in whole blood.

Signaling Pathway Context: Estetrol Metabolism

While this compound's primary application is as an internal standard, understanding the metabolic fate of the parent compound, estetrol, is crucial in clinical chemistry. Estetrol undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation.[5][6] Unlike other estrogens, it does not significantly undergo phase I metabolism by cytochrome P450 enzymes.[5][6]

Caption: Simplified metabolic pathway of estetrol.

Conclusion

This compound is an indispensable tool in the clinical and pharmaceutical analysis of estetrol. Its use as an internal standard in UHPLC-MS/MS methods ensures the high-quality, reliable, and reproducible data necessary for regulatory submissions and for advancing our understanding of estetrol's therapeutic potential. The detailed methodology presented here provides a robust framework for researchers and drug development professionals working with this novel estrogen.

References

- 1. Insights on estetrol, the native estrogen: from contraception to hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Profile of estetrol, a promising native estrogen for oral contraception and the relief of climacteric symptoms of menopause - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]

- 5. documents.thermofisher.cn [documents.thermofisher.cn]

- 6. lcms.cz [lcms.cz]

Navigating the Landscape of Estetrol-d4: A Technical Guide to Supplier Information and Quality Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estetrol-d4 (E4-d4) is the deuterated form of Estetrol (E4), a native estrogen produced by the human fetal liver during pregnancy.[1][2] As a stable isotope-labeled internal standard, this compound is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of Estetrol in complex biological matrices through mass spectrometry-based methods.[3] Its use significantly improves the accuracy and reliability of bioanalytical assays by correcting for variations in sample preparation and instrument response.[4] This technical guide provides an in-depth overview of supplier information for this compound and outlines a comprehensive quality control framework to ensure its identity, purity, and isotopic enrichment for research and drug development applications.

This compound Supplier Information

The selection of a reliable supplier is paramount to obtaining high-quality this compound. While a comprehensive list of all potential suppliers is beyond the scope of this guide, researchers should look for vendors specializing in stable isotope-labeled compounds and analytical standards. Key considerations when selecting a supplier include their quality management systems, the comprehensiveness of their Certificate of Analysis (CoA), and their technical support. The following table summarizes information for illustrative suppliers of this compound.

| Supplier | Product Name | Catalog Number | Stated Purity/Isotopic Enrichment | Additional Information |

| Santa Cruz Biotechnology, Inc. | This compound | sc-219412 | Not specified; refer to lot-specific CoA[5] | Labeled metabolite of Estradiol.[5] |

| MedChemExpress | This compound | HY-116345S | Not specified | Deuterium labeled Estetrol.[6] |

| CDN Isotopes | Deuterated Steroid Internal Standards | Varies | Isotopic Enrichment >98%[3] | Provides a range of deuterated steroid standards.[3] |

Quality Control of this compound

A robust quality control (QC) program is essential to verify the integrity of this compound before its use in regulated or sensitive research applications. The QC process should encompass a battery of tests to confirm the material's identity, chemical purity, isotopic enrichment, and the absence of significant impurities.

Key Quality Control Parameters

The following table outlines the critical quality control tests, their purpose, and typical acceptance criteria for this compound.

| Quality Control Test | Purpose | Typical Acceptance Criteria | Analytical Method(s) |

| Identity | To confirm the chemical structure of this compound. | Conforms to the known structure of this compound. | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

| Chemical Purity | To determine the percentage of this compound relative to all other chemical entities. | ≥ 98% | High-Performance Liquid Chromatography (HPLC) with UV or MS detection, Ultra-Performance Liquid Chromatography (UPLC) |

| Isotopic Purity | To quantify the percentage of the deuterated species (d4) relative to all isotopic variants (d0, d1, d2, d3). | ≥ 98% | High-Resolution Mass Spectrometry (HRMS) |

| Isotopic Enrichment | To determine the percentage of deuterium atoms at the labeled positions. | ≥ 98 atom % D | Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Unlabeled Estetrol Content | To quantify the amount of non-deuterated Estetrol (d0). | ≤ 0.5% | LC-MS/MS |

| Residual Solvents | To identify and quantify any remaining solvents from the synthesis process. | Conforms to ICH Q3C guidelines. | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Water Content | To determine the amount of water in the material. | ≤ 1.0% | Karl Fischer Titration |

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of a new batch of this compound.

Caption: A logical workflow for the quality control of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible quality control of this compound. The following sections provide outlines for key experimental protocols.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from potential impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the sample solution of this compound in the mobile phase at the same concentration as the standard.

-

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the standard solution and record the chromatogram.

-

Inject the sample solution and record the chromatogram.

-

Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks.

-

Isotopic Purity and Enrichment by High-Resolution Mass Spectrometry (HRMS)

This method allows for the precise determination of the isotopic distribution of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

-

Scan Mode: Full scan mode over a mass range that includes the expected masses of all isotopic variants (d0 to d4).

-

Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol/water).

-

Procedure:

-

Infuse the sample solution directly into the mass spectrometer or inject it onto the LC system.

-

Acquire the full scan mass spectrum.

-

Identify the monoisotopic peaks corresponding to the unlabeled (d0), and deuterated (d1, d2, d3, d4) forms of Estetrol.

-

Calculate the isotopic purity by determining the relative abundance of the d4 peak compared to the sum of all isotopic peaks.[7]

-

Isotopic enrichment can be calculated from the weighted average of the masses of the isotopic peaks.[8]

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can confirm the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, Methanol-d4).

-

Experiments:

-

¹H NMR: To observe the proton signals. The absence or reduction of signals at the expected positions of deuteration confirms the labeling.

-

¹³C NMR: To observe the carbon signals.

-

²H NMR: To directly observe the deuterium signals, confirming the presence and location of the labels.[9]

-

-

Procedure:

-

Dissolve an accurately weighed amount of this compound in the chosen deuterated solvent.

-

Acquire the ¹H, ¹³C, and ²H NMR spectra.

-

Analyze the spectra to confirm the expected structural features and the positions of deuterium incorporation by comparing them with the spectra of unlabeled Estetrol.

-

Estetrol Signaling Pathway

Estetrol exerts its biological effects primarily through interaction with estrogen receptors (ERs), specifically ERα and ERβ.[10] It acts as a selective nuclear estrogen receptor modulator, exhibiting a unique profile of tissue-specific agonist and antagonist activities.[2][11] The following diagram illustrates the simplified signaling pathway of Estetrol.

Caption: Simplified overview of the Estetrol signaling pathway.

Conclusion

The quality and reliability of this compound are fundamental to the success of research and development programs that rely on it as an internal standard. A thorough understanding of available suppliers and the implementation of a rigorous quality control program, encompassing identity, purity, and isotopic enrichment testing, are therefore indispensable. By adhering to the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their analytical data and contribute to the advancement of scientific knowledge in their respective fields.

References

- 1. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estetrol and drospirenone: a novel oral contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estetrol - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

Methodological & Application

Protocol for the Quantification of Estetrol in Human Plasma using Estetrol-d4 as an Internal Standard by LC-MS/MS

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of Estetrol (E4) in human plasma samples using a stable isotope-labeled internal standard, Estetrol-d4. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique widely adopted for bioanalytical applications.[1][2] The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The use of a deuterated internal standard is crucial for correcting for variability in sample processing and matrix effects, ensuring accurate and precise quantification.[3][4]

Introduction

Estetrol (E4) is a natural estrogen produced by the human fetal liver. Its quantification in plasma is essential for various clinical research areas, including endocrinology and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis due to its superior specificity and sensitivity compared to traditional immunoassays, which can be prone to cross-reactivity.[1]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a critical component of a robust bioanalytical method.[3][4] An ideal SIL-IS co-elutes with the analyte and has the same extraction recovery and ionization response, thereby compensating for variations during sample preparation and analysis.[3] This protocol details a method for the reliable quantification of Estetrol in human plasma, incorporating this compound as the internal standard.

Experimental Protocol

This protocol is a comprehensive guide for the quantification of Estetrol in human plasma.

Materials and Reagents

| Reagent | Grade | Supplier |

| Estetrol | ≥98% | Commercially Available |

| This compound | ≥98%, isotopic purity ≥99% | Commercially Available |

| Methanol | LC-MS Grade | Commercially Available |

| Acetonitrile | LC-MS Grade | Commercially Available |

| Water | LC-MS Grade | Commercially Available |

| Formic Acid | LC-MS Grade | Commercially Available |

| Ammonium Fluoride | LC-MS Grade | Commercially Available |

| Methyl Tert-Butyl Ether (MTBE) | HPLC Grade | Commercially Available |

| Human Plasma (drug-free) | Commercially Available |

Stock and Working Solutions

Stock Solutions (1 mg/mL):

-

Prepare individual stock solutions of Estetrol and this compound in methanol.

Working Standard Solutions:

-

Prepare serial dilutions of the Estetrol stock solution in methanol:water (50:50, v/v) to create calibration standards.

-

Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in methanol:water (50:50, v/v).

Quality Control (QC) Samples:

-

Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with known amounts of Estetrol.

Sample Preparation (Liquid-Liquid Extraction - LLE)

Liquid-liquid extraction is a common and effective method for extracting steroids from plasma.[1]

-

Thaw plasma samples, calibration standards, and QC samples on ice.

-

Aliquot 200 µL of each sample into a clean microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to all samples except for the blank matrix.

-

Vortex briefly to mix.

-

Add 800 µL of methyl tert-butyl ether (MTBE) to each tube.

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the upper organic layer (MTBE) to a new set of tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization.

| Parameter | Condition |

| LC System | UPLC/UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 1 mM ammonium fluoride[5] |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of Estetrol from matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Scan Type | Selected Reaction Monitoring (SRM) |

SRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Estetrol | To be determined | To be determined | To be determined |

| This compound | To be determined | To be determined | To be determined |

Note: The specific m/z values for precursor and product ions and the optimal collision energy need to be determined by infusing pure solutions of Estetrol and this compound into the mass spectrometer.

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Estetrol to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is commonly used.

-

Quantification: Determine the concentration of Estetrol in the QC and unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

Method Validation: The analytical method should be validated according to the guidelines from regulatory agencies such as the FDA or EMA. This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Experimental Workflow

Caption: Workflow for Estetrol quantification in plasma.

Rationale for Using an Internal Standard

Caption: How an internal standard corrects for variability.

References

- 1. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. agilent.com [agilent.com]

Application Notes and Protocols for Estetrol-d4 Analysis in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estetrol (E4) is a native estrogen produced by the human fetal liver during pregnancy.[1] Its unique physiological properties have led to its investigation and use in various hormonal therapies, including oral contraception.[1][2] Estetrol-d4 is a deuterated form of Estetrol, commonly used as an internal standard in quantitative bioanalytical methods to ensure accuracy and precision.[3] Accurate measurement of Estetrol and its deuterated analog in urine is crucial for pharmacokinetic and metabolic studies. This document provides detailed application notes and protocols for the sample preparation of urine for the analysis of this compound, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The primary challenges in analyzing estrogens in urine include their presence in conjugated forms (glucuronides and sulfates) and the complexity of the urine matrix, which can cause ion suppression or enhancement in MS-based detection.[4][5][6] Therefore, robust sample preparation is essential and typically involves three key steps:

-

Enzymatic Hydrolysis: To deconjugate the glucuronidated and sulfated metabolites of Estetrol, converting them to their free form for extraction and analysis.

-

Extraction: To isolate the analyte of interest from the complex urine matrix and to concentrate it. The most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

-

Analysis: To detect and quantify the analyte, typically by LC-MS/MS, which offers high sensitivity and selectivity.[7]

Quantitative Data Summary